4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline
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Overview
Description
4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxy-4-quinolinecarboxaldehyde and N,N-dimethylaniline.
Condensation Reaction: The key step involves a condensation reaction between 5-methoxy-4-quinolinecarboxaldehyde and N,N-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the vinyl linkage between the quinoline and aniline moieties.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxy-2-[2-(8-methoxy-2-quinolinyl)vinyl]-6
Uniqueness
4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the methoxy group on the quinoline ring and the vinyl linkage to the aniline moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[(E)-2-(5-methoxyquinolin-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)17-11-8-15(9-12-17)7-10-16-13-14-21-18-5-4-6-19(23-3)20(16)18/h4-14H,1-3H3/b10-7+ |
InChI Key |
HHMBNJVUDHMGSO-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C(=NC=C2)C=CC=C3OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C(=NC=C2)C=CC=C3OC |
Origin of Product |
United States |
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